1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester
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Overview
Description
1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is a complex organic compound that combines the structural features of an indole, a boronic acid, and a pinacol ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl₃.
Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron.
Pinacol Ester Formation: The final step involves esterification with pinacol to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH₄ or LiAlH₄.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄ in solvents like ethanol or THF.
Substitution: Pd(PPh₃)₄, K₂CO₃ in solvents like toluene or DMF.
Major Products:
Oxidation: 1-(tert-Butoxycarbonyl)-6-carboxy-1H-indol-3-ylboronic acid pinacol ester.
Reduction: 1-(tert-Butoxycarbonyl)-6-hydroxymethyl-1H-indol-3-ylboronic acid pinacol ester.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex indole derivatives.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The compound’s mechanism of action in chemical reactions involves the reactivity of its functional groups:
Formyl Group: Acts as an electrophile in nucleophilic addition reactions.
Boronic Acid Moiety: Participates in cross-coupling reactions, forming new carbon-carbon bonds.
Pinacol Ester: Provides stability to the boronic acid, facilitating its use in various reactions.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-6-formyl-1H-indole: Lacks the boronic acid and pinacol ester moieties.
6-Formyl-1H-indol-3-ylboronic acid: Lacks the tert-butoxycarbonyl and pinacol ester groups.
1-(tert-Butoxycarbonyl)-1H-indol-3-ylboronic acid pinacol ester: Lacks the formyl group.
Uniqueness: 1-(tert-Butoxycarbonyl)-6-formyl-1H-indol-3-ylboronic acid pinacol ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 6-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-15(14-9-8-13(12-23)10-16(14)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGHSBOTCBLJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)C=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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